ONO-8711

Description

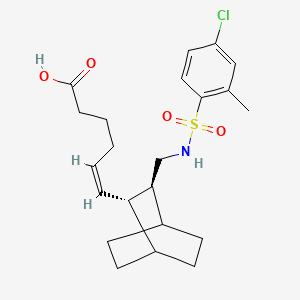

Structure

3D Structure

Properties

IUPAC Name |

(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEXPDRCGCQELD-CFDZEDGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216158-34-8 | |

| Record name | ONO 8711 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

ONO-8711 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8711 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Elevated levels of PGE2 are associated with the pathogenesis of various cancers, promoting tumor growth, invasion, and suppression of anti-tumor immunity. This compound exerts its anti-cancer effects by blocking the EP1 signaling pathway, which is intricately linked to cancer cell proliferation, survival, and motility. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Introduction: The Role of PGE2 and the EP1 Receptor in Cancer

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in malignant tissues. PGE2 mediates its diverse biological effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, is implicated in tumorigenesis across various cancer types, including breast, colon, and oral cancers.[1][2][3] Activation of the EP1 receptor by PGE2 initiates a signaling cascade that promotes cancer cell proliferation, migration, and invasion while inhibiting apoptosis.

This compound is a small molecule antagonist that selectively binds to the EP1 receptor, thereby inhibiting its downstream signaling. This targeted approach offers a promising therapeutic strategy to counteract the pro-tumorigenic effects of PGE2 while potentially avoiding the side effects associated with non-selective COX inhibitors.

Core Mechanism of Action of this compound

This compound functions as a competitive antagonist of the EP1 receptor.[4] By binding to the EP1 receptor, it prevents the binding of PGE2 and subsequent activation of the Gq protein. This blockade is the initiating event for the anti-cancer effects of this compound.

Inhibition of the EP1 Downstream Signaling Pathway

The primary signaling pathway initiated by EP1 receptor activation involves the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical signaling event that activates various downstream effectors.

-

DAG and Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular calcium, activates Protein Kinase C (PKC) isozymes. Studies have specifically implicated the PKCδ isoform in the EP1 signaling cascade in certain cancer cells.

This compound, by preventing the initial activation of the EP1 receptor, effectively shuts down this entire cascade, leading to a reduction in intracellular calcium levels and inhibition of PKC activity.

Downstream Consequences of EP1 Blockade by this compound

The inhibition of the PLC/IP3/Ca2+ and DAG/PKC pathways by this compound has several key anti-cancer consequences:

-

Inhibition of Cell Proliferation: this compound has been shown to significantly reduce cell proliferation in cancer models.[3][5] This is, in part, due to the blockade of calcium and PKC-dependent pathways that are necessary for cell cycle progression.

-

Induction of Apoptosis: A crucial mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] By inhibiting the pro-survival signals mediated by the EP1 pathway, this compound shifts the balance towards apoptosis.

-

Reduction of Cell Migration and Invasion: The EP1 signaling pathway, particularly through PKCδ, can activate downstream kinases like c-Src. This activation is linked to changes in the expression of cell adhesion molecules, such as ICAM-1, and promotes cell motility. This compound, by inhibiting this pathway, can reduce the migratory and invasive potential of cancer cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound and typical experimental workflows, the following diagrams have been generated using the DOT language.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| Ki (EP1 Receptor) | Human | 0.6 nM | [4] |

| Mouse | 1.7 nM | [4] | |

| IC50 (PGE2-induced Ca2+ influx) | Human | 0.05 µM | [4] |

| Mouse | 0.21 µM | [4] | |

| Rat | 0.22 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Rodent Cancer Models

| Cancer Type | Animal Model | This compound Dose | Key Findings | Reference |

| Tongue Cancer | 4-NQO-induced in rats | 400 ppm & 800 ppm in diet | - Incidence of SCC reduced from 64% to 29% (P<0.05).- Multiplicity of tumors significantly reduced. | [3] |

| Breast Cancer | PhIP-induced in rats | 800 ppm in diet | - Cancer incidence reduced from 79% to 56% (P<0.05).- Cancer multiplicity reduced from 2.5 to 1.2 (P<0.05).- Cancer volume reduced from 1.4 cm³ to 0.7 cm³ (P<0.01).- Apoptotic index increased by 158% (P<0.05). | [1][2] |

| Colon Cancer | AOM-induced ACF in rats | 800 ppm in diet | - Total number of Aberrant Crypt Foci (ACF) reduced by 31%.- Cell proliferation (BrdU labeling index) reduced by 66%. | [5] |

Detailed Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Assays

-

Cell Lines: A variety of human cancer cell lines can be utilized, including those derived from breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, HT-29), and oral (e.g., SCC-4, SCC-9) carcinomas.

-

Cell Viability/Proliferation Assays (MTT/WST-1):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound or vehicle control for 24, 48, or 72 hours.

-

MTT or WST-1 reagent is added to each well, and plates are incubated according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.

-

-

Apoptosis Assays (TUNEL/Annexin V):

-

Cells are cultured on coverslips or in multi-well plates and treated with this compound.

-

For TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture.

-

For Annexin V staining, cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide.

-

Apoptotic cells are visualized by fluorescence microscopy or quantified by flow cytometry.

-

-

Western Blot Analysis:

-

Cells are treated with this compound for specified time points.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against target proteins (e.g., EP1, p-PKC, p-c-Src, total PKC, total c-Src, β-actin) followed by HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Transwell Migration/Invasion Assay:

-

Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

-

The lower chamber contains a chemoattractant (e.g., serum-containing medium).

-

This compound is added to the upper chamber with the cells.

-

After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.

-

Migrated/invaded cells on the lower surface are fixed, stained, and counted under a microscope.

-

In Vivo Animal Studies

-

Animal Models:

-

Chemically-Induced Carcinogenesis:

-

Colon Cancer: Azoxymethane (AOM) is administered to rats or mice to induce the formation of aberrant crypt foci (ACF), which are preneoplastic lesions.

-

Tongue Cancer: 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is administered in the drinking water of rats to induce oral squamous cell carcinomas.

-

Breast Cancer: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is administered by gavage to rats to induce mammary tumors.

-

-

-

Drug Administration: this compound is typically mixed into the standard rodent diet at specified concentrations (e.g., 400 or 800 ppm) and provided ad libitum for the duration of the study.

-

Tumor Assessment:

-

Tumor incidence (percentage of animals with tumors), multiplicity (average number of tumors per animal), and volume are measured at the end of the study.

-

For colon cancer models, the number of ACF is counted in the colon.

-

-

Histopathology and Immunohistochemistry:

-

Tumor tissues and relevant organs are collected, fixed in formalin, and embedded in paraffin.

-

Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

-

Immunohistochemical staining is performed to assess the expression of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

-

Conclusion

This compound represents a targeted therapeutic approach for cancers driven by the PGE2-EP1 signaling axis. Its mechanism of action is centered on the competitive antagonism of the EP1 receptor, leading to the inhibition of downstream signaling pathways that control cancer cell proliferation, survival, and motility. Preclinical data strongly support the anti-cancer efficacy of this compound in various cancer models. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in human oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storage.googleapis.com [storage.googleapis.com]

- 4. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-8711: A Selective EP1 Receptor Antagonist - A Technical Guide

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its diverse effects are mediated through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2] The EP1 receptor, in particular, is coupled to Gq proteins, and its activation leads to the mobilization of intracellular calcium via the phospholipase C pathway.[2][3] This signaling cascade has been implicated in the pathophysiology of various conditions, making the EP1 receptor an attractive therapeutic target. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor, demonstrating significant potential in preclinical models of pain, inflammation, and carcinogenesis.[4] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological data, experimental methodologies, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the quantitative data regarding the binding affinity, functional potency, and in vivo efficacy of this compound.

Table 1: Binding Affinity of this compound for EP Receptors

| Species | Receptor | Ki (nM) |

| Human | EP1 | 0.6[4][5] |

| Mouse | EP1 | 1.7[4][5] |

Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors.

Table 2: Functional Antagonism of this compound

| Species | Assay | IC50 (µM) |

| Mouse | PGE2-induced Ca2+ increase | 0.21[4] |

| Human | PGE2-induced Ca2+ increase | 0.05[4] |

| Rat | PGE2-induced Ca2+ increase | 0.22[4] |

IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%.

Table 3: In Vivo Efficacy of this compound in Cancer Models

| Cancer Model | Species | Treatment | Key Findings |

| Azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) | Rat | 800 ppm this compound in diet for 5 weeks | 31% reduction in total ACF; 66% reduction in BrdUrd labeling index.[6] |

| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-induced breast cancer | Rat | 800 ppm this compound in diet | Significant decrease in cancer incidence (56% vs 79%), multiplicity (1.2 vs 2.5), and volume (0.7 vs 1.4 cm³).[7][8] |

| 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced tongue carcinogenesis | Rat | 400 or 800 ppm this compound in diet for 23 weeks | Reduced incidence of squamous cell carcinoma (29% vs 64%) and decreased multiplicity.[9] |

| Spontaneous intestinal polyps in APCΔ1309 mice | Mouse | 400 ppm this compound in diet for 6 weeks | 12% reduction in the mean area of polyps.[10] |

Table 4: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Administration | Key Findings |

| Chronic Constriction Injury (CCI) of the sciatic nerve | Rat | Oral administration (day 8-14) | Significantly reduced hyperalgesia and allodynia on day 15.[11] |

| Postoperative pain (incisional model) | Rat | Subcutaneous injection into the hind paw (2, 10, or 50 µg) | Dose-dependent increase in withdrawal thresholds to mechanical stimulation.[12] |

Signaling Pathways and Experimental Workflows

Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway

The binding of PGE2 to its EP1 receptor initiates a cascade of intracellular events. The EP1 receptor is coupled to the Gq family of G proteins.[2] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and gene expression changes.[13]

Experimental Workflow: Evaluation of this compound

The evaluation of a selective EP1 receptor antagonist like this compound typically follows a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy studies. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.

Experimental Protocols

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of this compound for the EP1 receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human or mouse EP1 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[14]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.[14]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14]

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of a radiolabeled ligand specific for the EP1 receptor (e.g., [3H]-PGE2), and varying concentrations of this compound.[15][16]

-

For determining non-specific binding, a high concentration of an unlabeled EP1 agonist or antagonist is added to a set of wells.[15]

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[15]

3. Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[14]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium concentration.

1. Cell Preparation:

-

Seed cells stably expressing the EP1 receptor (e.g., HEK293-EP1) into black, clear-bottom 96-well plates and allow them to adhere overnight.[17][18]

2. Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES).[17][18]

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Wash the cells with the assay buffer to remove excess extracellular dye.[18]

3. Compound Addition and Signal Detection:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

-

Place the plate in a fluorescence plate reader (e.g., FlexStation or CytoFluor).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of the agonist PGE2 (typically at its EC80 concentration) to all wells to stimulate the EP1 receptor.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[18]

4. Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the response obtained with the agonist alone (100%) and the baseline (0%).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Conclusion

This compound has been robustly characterized as a potent and selective antagonist of the EP1 receptor. The comprehensive data from binding and functional assays, coupled with significant efficacy in preclinical models of pain and cancer, underscore its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other EP1 receptor modulators. The elucidation of the EP1 signaling pathway and the systematic workflow for antagonist evaluation will be invaluable for researchers and drug development professionals working in this area. Further studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. brieflands.com [brieflands.com]

- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin E2 Signaling and the Role of ONO-8711: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 (PGE2) signaling pathway, with a specific focus on the EP1 receptor and its antagonist, ONO-8711. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the core biological processes.

The Prostaglandin E2 Signaling Pathway

Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[4][5] Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses.[6][7]

-

EP1 Receptor: The EP1 receptor is coupled to Gq proteins.[8][9] Upon activation by PGE2, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade results in an increase in intracellular calcium levels, which can trigger a range of cellular responses, including smooth muscle contraction and neurotransmitter release.[5][8][11]

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6][12][13] This pathway is generally associated with vasodilation, and modulation of immune responses.[5][6]

-

EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[6][14] This receptor is involved in a variety of physiological processes, including the inhibition of gastric acid secretion and neurotransmitter release.[5]

The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[6][15] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][15] Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES).[15][16]

Caption: Prostaglandin E2 (PGE2) synthesis and its downstream signaling pathways via the four EP receptor subtypes.

This compound: A Selective EP1 Receptor Antagonist

This compound is a potent and selective competitive antagonist of the EP1 receptor.[17] Its chemical name is 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid.[18] By specifically blocking the EP1 receptor, this compound inhibits the PGE2-induced increase in intracellular calcium, thereby mitigating the downstream effects of EP1 activation.[17][18] This selectivity makes it a valuable tool for dissecting the specific roles of the EP1 receptor in various physiological and pathological conditions, and a potential therapeutic agent for diseases where EP1 signaling is implicated, such as certain types of pain, inflammation, and cancer.[19][20][21]

Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the EP1 receptor across different species.

| Parameter | Species | Value | Reference |

| Ki (Binding Affinity) | Human EP1 | 0.6 nM | [17] |

| Mouse EP1 | 1.7 nM | [17] | |

| IC50 (Inhibition of PGE2-induced Ca2+ increase) | Human | 0.05 µM | [17][18] |

| Mouse | 0.21 µM | [17][18] | |

| Rat | 0.22 µM | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of EP1 receptor antagonists like this compound.

Radioligand Binding Assay for EP1 Receptor

This protocol is used to determine the binding affinity (Ki) of a compound for the EP1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human EP1 receptor.

-

[3H]-PGE2 (radioligand).

-

This compound or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Incubate the cell membranes with varying concentrations of the unlabeled test compound (e.g., this compound) and a fixed concentration of [3H]-PGE2 in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit PGE2-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).

Materials:

-

Cells stably expressing the EP1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

PGE2.

-

This compound or other test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Plate the EP1-expressing cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration).

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC50 value of the antagonist by plotting the inhibition of the PGE2-induced calcium response against the antagonist concentration.

In Vivo Model of Inflammatory Pain (Rat)

This protocol describes a common in vivo model to assess the analgesic efficacy of an EP1 antagonist.

Animals:

-

Male Sprague-Dawley or Wistar rats.

Procedure:

-

Induce inflammation in one hind paw by injecting an inflammatory agent (e.g., carrageenan or complete Freund's adjuvant).

-

Assess baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus using von Frey filaments).

-

Administer this compound or vehicle control via a relevant route (e.g., oral gavage, intraperitoneal, or subcutaneous injection).

-

Measure pain responses at various time points after drug administration.

-

Compare the pain responses in the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.

Caption: A typical experimental workflow for evaluating an EP1 receptor antagonist using an in vitro calcium mobilization assay.

Conclusion

The Prostaglandin E2 signaling pathway, through its four receptor subtypes, plays a critical role in a multitude of physiological and pathological processes. The EP1 receptor, in particular, has emerged as a key target for therapeutic intervention in conditions such as pain, inflammation, and cancer. This compound, as a potent and selective EP1 antagonist, serves as an invaluable research tool and holds promise for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to further elucidate the complexities of PGE2 signaling and develop novel therapeutics targeting this pathway.

References

- 1. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 5. What are PGE2 agonists and how do they work? [synapse.patsnap.com]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 13. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin - Wikipedia [en.wikipedia.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. academic.oup.com [academic.oup.com]

- 19. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of EP1 Receptors in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), a G-protein coupled receptor, has emerged as a critical player in the pathogenesis of neuropathic pain. This technical guide provides an in-depth examination of the role of EP1 receptors in neuropathic pain, summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular pathways.

Prostaglandin E2 is a key inflammatory mediator, and its actions are mediated through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by PGE2, primarily couples to Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations. This signaling cascade has been shown to sensitize nociceptive neurons, contributing to the hallmark symptoms of neuropathic pain, including hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).

EP1 Receptor Signaling in Nociception

The activation of the EP1 receptor by its ligand, PGE2, initiates a well-defined signaling cascade within sensory neurons that contributes to neuronal hyperexcitability and pain perception.

Caption: EP1 Receptor Signaling Pathway in Neurons.

Evidence for the Role of EP1 Receptors in Neuropathic Pain

A substantial body of preclinical evidence underscores the pivotal role of EP1 receptors in the development and maintenance of neuropathic pain. These studies primarily involve the use of EP1 receptor knockout mice and the pharmacological blockade of EP1 receptors with selective antagonists.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the role of EP1 receptors in animal models of neuropathic pain.

Table 1: Effects of EP1 Receptor Deletion or Antagonism on Neuropathic Pain Behaviors

| Animal Model | Treatment/Genetic Modification | Pain Modality | Outcome Measure | Result | Citation |

| Chronic Constriction Injury (CCI) | ONO-8711 (EP1 antagonist) | Mechanical Allodynia | Paw withdrawal threshold (g) | Significant increase in withdrawal threshold compared to vehicle | [1] |

| Chronic Constriction Injury (CCI) | This compound (EP1 antagonist) | Thermal Hyperalgesia | Paw withdrawal latency (s) | Significant increase in withdrawal latency compared to vehicle | [1] |

| Spinal Nerve Ligation (SNL) | EP1 Knockout Mice | Mechanical Allodynia | Paw withdrawal threshold (g) | Attenuated development of mechanical allodynia compared to wild-type | [2][3] |

| Acetic Acid-Induced Writhing | EP1 Knockout Mice | Visceral Pain | Number of writhes | ~50% reduction in writhing behavior compared to wild-type | [4][5][6] |

| Phenylbenzoquinone-Induced Writhing | EP1 Knockout Mice | Visceral Pain | Number of writhes | Significant reduction in writhing behavior | [6] |

Table 2: Changes in EP1 Receptor Expression in Neuropathic Pain Models

| Animal Model | Tissue | Time Point | Method | Change in EP1 Expression | Citation |

| Chronic Constriction Injury (CCI) | Sciatic Nerve | 21 days post-surgery | Immunohistochemistry | Doubling of EP1-positive area | [7][8] |

| Chronic Constriction Injury (CCI) | Dorsal Root Ganglion (DRG) | Acute and Chronic | Immunohistochemistry | Significant increase in EP1 immunoreactivity in sensory neurons | [9] |

| Injured Human Nerves | Brachial Plexus | Acute and Chronic | Immunohistochemistry | Significantly increased EP1:Neurofilament ratio | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of EP1 receptors in neuropathic pain.

Animal Models of Neuropathic Pain

Rodent models are instrumental in mimicking the symptoms of human neuropathic pain and are essential for preclinical drug development.[10][11][12][13]

-

Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve with chromic gut sutures, leading to nerve inflammation and subsequent pain behaviors.[1][7]

-

Spinal Nerve Ligation (SNL): In this model, the L5 and/or L6 spinal nerves are tightly ligated, resulting in robust and long-lasting mechanical allodynia and thermal hyperalgesia.[10]

Caption: A Typical Experimental Workflow.

Behavioral Assessment of Pain

-

Mechanical Allodynia: Typically assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.[14]

-

Thermal Hyperalgesia: The Hargreaves test is commonly used, where a radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[14]

Molecular and Cellular Techniques

-

Immunohistochemistry: This technique is used to visualize the expression and localization of EP1 receptors and other relevant proteins (e.g., c-fos as a marker of neuronal activation) in tissues such as the dorsal root ganglion (DRG) and spinal cord.[7][9]

-

In Situ Hybridization: Used to detect EP1 receptor mRNA in specific cell types, providing evidence of receptor synthesis.[15]

Logical Relationship: EP1 Activation and Neuropathic Pain

The development of neuropathic pain following nerve injury involves a complex interplay of inflammatory and neuronal processes. The EP1 receptor acts as a key transducer of the pro-inflammatory signal mediated by PGE2 into enhanced neuronal excitability.

Caption: EP1 Activation in Neuropathic Pain.

Therapeutic Implications and Future Directions

The compelling preclinical data strongly suggest that selective antagonism of the EP1 receptor is a promising therapeutic strategy for the treatment of neuropathic pain.[16][17] By specifically targeting a key receptor in the pain signaling cascade, EP1 antagonists have the potential to offer effective analgesia with an improved side-effect profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.

Future research should focus on the development of highly selective and bioavailable EP1 antagonists for clinical evaluation. Further elucidation of the downstream signaling partners of the EP1 receptor in different neuronal populations will also be crucial for a comprehensive understanding of its role in pain pathophysiology and for the identification of novel therapeutic targets. The translation of these preclinical findings into effective therapies for patients suffering from neuropathic pain remains a key objective for the scientific and pharmaceutical communities.

References

- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - ProQuest [proquest.com]

- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure [jci.org]

- 7. Localisation and modulation of prostanoid receptors EP1 and EP4 in the rat chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prostanoid receptor EP1 and Cox-2 in injured human nerves and a rat model of nerve injury: a time-course study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.ikm.mk [ojs.ikm.mk]

- 12. scielo.br [scielo.br]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 15. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 17. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-8711: A Selective EP1 Receptor Antagonist and its Role in Tumor Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ONO-8711, a selective antagonist of the prostaglandin (B15479496) E receptor 1 (EP1), has demonstrated significant potential as a chemopreventive and therapeutic agent in various cancer models. This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in tumor cells. It consolidates key quantitative data from preclinical studies, outlines detailed experimental methodologies for assessing its apoptotic effects, and visualizes the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Introduction

Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is frequently overexpressed in malignant tissues and plays a crucial role in tumorigenesis. It exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has been implicated in promoting cell proliferation and survival in various cancers. This compound is a potent and selective competitive antagonist of the EP1 receptor, with Ki values of 0.6 nM and 1.7 nM for human and mouse EP1 receptors, respectively[1]. By blocking the binding of PGE2 to the EP1 receptor, this compound disrupts downstream signaling pathways that contribute to tumor growth and survival, leading to the induction of apoptosis. Preclinical studies have shown its efficacy in reducing tumor incidence and multiplicity in colon, breast, and oral cancer models[1].

Quantitative Data on the Efficacy of this compound

The antitumor effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings from in vivo investigations, highlighting the compound's ability to inhibit tumor growth and induce apoptosis.

Table 1: Chemopreventive Effects of this compound on PhIP-Induced Breast Cancer in Female SD Rats.[2][3]

| Treatment Group | Incidence of Breast Cancer (%) | Multiplicity (tumors/rat) | Tumor Volume (cm³) |

| Control Diet | 79 | 2.5 ± 1.5 | 1.4 ± 1.1 |

| This compound (400 ppm) | 62 | 1.8 ± 1.1 | 1.0 ± 0.8 |

| This compound (800 ppm) | 56 | 1.2 ± 0.9 | 0.7 ± 0.6** |

*p < 0.05, **p < 0.01 compared to the control diet group.

Table 2: Effect of this compound on Apoptotic Index in PhIP-Induced Breast Cancer Cells.[2]

| Treatment Group | Apoptotic Index (%) |

| Control Diet | 0.43 ± 0.21 |

| This compound (800 ppm) | 1.11 ± 0.48* |

*p < 0.05 compared to the control diet group. Administration of this compound at 800 ppm resulted in a 158% increase in apoptosis in breast cancer cells[2][3].

Table 3: Chemopreventive Effects of this compound on 4-NQO-Induced Tongue Carcinogenesis in Male Fischer 344 Rats.[4]

| Treatment Group | Incidence of Tongue SCC (%) | Multiplicity (tumors/rat) |

| 4-NQO alone | 64 | 0.88 ± 0.88 |

| 4-NQO + this compound (400 ppm) | 29 | 0.35 ± 0.61 |

| 4-NQO + this compound (800 ppm) | 29 | 0.29 ± 0.47 |

*p < 0.05 compared to the 4-NQO alone group.

Signaling Pathway of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a result of the inhibition of the EP1 receptor, which disrupts pro-survival signaling cascades within cancer cells. While the complete downstream pathway of this compound is still under investigation, studies on EP1 receptor antagonists, including this compound and others like SC51089, have elucidated key components of the apoptotic mechanism.

The binding of PGE2 to the EP1 receptor typically activates Protein Kinase C (PKC), which in turn can activate downstream pro-survival pathways, including the MEK/ERK and NF-κB signaling cascades. These pathways promote cell proliferation and inhibit apoptosis. By blocking the EP1 receptor, this compound prevents the activation of PKC and its downstream effectors. This inhibition leads to the activation of both the intrinsic and extrinsic apoptotic pathways.

The intrinsic pathway is initiated by mitochondrial stress, leading to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of the initiator caspase-8. Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

The induction of apoptosis by this compound can be assessed using a variety of established experimental techniques. Below are detailed methodologies for key assays.

In Situ End-Labeling (ISEL) for Apoptosis Detection in Tissue Sections

This method was utilized to determine the apoptotic index in the PhIP-induced breast cancer study[2].

Principle: ISEL detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with biotinylated nucleotides, which are then visualized using an avidin-biotin-peroxidase complex.

Protocol:

-

Tissue Preparation:

-

Fix freshly excised tumor tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin (B1166041) and cut 4 µm sections.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

-

Treat sections with proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to retrieve antigenicity.

-

-

DNA Labeling:

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP for 60 minutes at 37°C in a humidified chamber.

-

Wash the sections thoroughly with PBS.

-

-

Detection:

-

Incubate the sections with an avidin-biotin-peroxidase complex (e.g., from a Vectastain ABC kit) for 30 minutes at room temperature.

-

Visualize the peroxidase activity using a diaminobenzidine (DAB) substrate kit, which will produce a brown precipitate at the site of DNA fragmentation.

-

Counterstain with methyl green or hematoxylin.

-

-

Quantification:

-

Count the number of ISEL-positive (apoptotic) cells and the total number of cells in at least five high-power fields per tumor section.

-

Calculate the apoptotic index as (number of apoptotic cells / total number of cells) x 100%.

-

In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a standard and quantitative method to assess apoptosis in cell culture experiments.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells at an appropriate density in a multi-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a negative control and a known apoptosis-inducing agent as a positive control.

-

-

Cell Harvesting:

-

Collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization or cell scraping.

-

Combine the detached cells with the cells from the culture medium.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

-

Conclusion

This compound represents a promising therapeutic strategy for the treatment of various cancers by selectively targeting the EP1 receptor and inducing apoptosis. The quantitative data from preclinical studies robustly support its efficacy in inhibiting tumor growth. The elucidated signaling pathway provides a clear rationale for its mechanism of action, involving the disruption of pro-survival signals and the activation of both intrinsic and extrinsic apoptotic cascades. The detailed experimental protocols provided in this guide offer a solid foundation for further research into the apoptotic effects of this compound and other EP1 receptor antagonists. Future in vitro studies are warranted to establish dose-response relationships and IC50 values for apoptosis induction in a broader range of cancer cell lines, which will be crucial for the continued development of this compound as a potential anti-cancer therapeutic.

References

ONO-8711: A Technical Guide to its Anti-Proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-8711 is a potent and selective competitive antagonist of the prostaglandin (B15479496) E receptor 1 (EP1). Extensive preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic effects in various cancer models, positioning it as a compound of interest for cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the existing data on this compound's impact on cell proliferation, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the EP1 receptor pathway.

Mechanism of Action: Targeting the EP1 Receptor Signaling Pathway

This compound exerts its anti-proliferative effects by specifically blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor, a G-protein coupled receptor, is often overexpressed in cancerous tissues and its activation by PGE2 initiates a signaling cascade that promotes cell growth, survival, and migration.

Upon activation, the EP1 receptor couples to the Gαq subunit of its associated G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rise in intracellular calcium levels. This increase in calcium, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive downstream effectors. These signaling events can subsequently activate pro-proliferative pathways, including the Raf-MEK-ERK (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway. Furthermore, studies have indicated that this compound can inhibit PGE2-induced phosphorylation of the epidermal growth factor receptor (EGFR), a key driver of cell proliferation in many cancers.

By competitively antagonizing the EP1 receptor, this compound effectively abrogates these downstream signaling events, leading to a reduction in cell proliferation and an induction of apoptosis in cancer cells.

Quantitative Data on Anti-Proliferative Effects

Table 1: In Vitro Antagonist Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 (inhibition of PGE2-induced Ca²⁺ increase) | Mouse | 0.21 µM | [1] |

| IC50 (inhibition of PGE2-induced Ca²⁺ increase) | Human | 0.05 µM | [1] |

| IC50 (inhibition of PGE2-induced Ca²⁺ increase) | Rat | 0.22 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Cancer Models

| Cancer Model | Species | Treatment | Key Findings | Reference |

| PhIP-induced Breast Cancer | Female Sprague-Dawley Rats | 800 ppm this compound in diet for 20 weeks | - Cancer Incidence: 56% (vs. 79% in control, P < 0.05)- Cancer Multiplicity: 1.2 tumors/rat (vs. 2.5 in control, P < 0.05)- Tumor Volume: 0.7 cm³ (vs. 1.4 cm³ in control, P < 0.01)- Apoptotic Index: Increased by 158% (P < 0.05) | [1][2] |

| 4-NQO-induced Tongue Cancer | Male Fischer 344 Rats | 400 or 800 ppm this compound in diet for 23 weeks | - Cancer Incidence: 29% (at both doses) (vs. 64% in control, P < 0.05)- Cancer Multiplicity: 0.35 (400 ppm) and 0.29 (800 ppm) tumors/rat (vs. 0.88 in control, P < 0.05)- Reduced cell proliferation activity in non-tumorous epithelium | [3] |

| AOM-induced Colon Aberrant Crypt Foci (ACF) | Male F344 Rats | 800 ppm this compound in diet for 5 weeks | - Total ACF/colon: Reduced by 31%- BrdUrd Labeling Index (Cell Proliferation): Reduced by 66% | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.

In Vivo Carcinogenesis Studies

These studies are crucial for evaluating the chemopreventive potential of this compound in a whole-organism context.

Protocol for PhIP-Induced Breast Cancer Model [1][2]

-

Animal Model: Female Sprague-Dawley rats.

-

Carcinogen Administration: At 7 weeks of age, rats are given 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) at 85 mg/kg body weight by gavage, four times a week for two weeks.

-

Treatment: Following carcinogen administration, rats are randomized into control and treatment groups. The treatment groups receive a diet containing this compound at concentrations of 400 ppm or 800 ppm.

-

Monitoring: Animals are monitored for tumor development by palpation.

-

Endpoint Analysis: At the study endpoint (e.g., 20 weeks post-PhIP), animals are euthanized, and a complete autopsy is performed. Breast tumors are counted, measured, and processed for histopathological analysis and further molecular assays.

Cell Proliferation Assays

While specific data for this compound is lacking, the following are standard protocols to assess its direct impact on cancer cell proliferation in vitro.

Bromodeoxyuridine (BrdU) Labeling Index [4]

This assay measures the percentage of cells in a population that are actively synthesizing DNA.

-

Cell Culture: Cancer cell lines are seeded in appropriate culture vessels and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

BrdU Incorporation: A BrdU solution is added to the culture medium, and cells are incubated to allow for the incorporation of BrdU into newly synthesized DNA.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to the nucleus.

-

Immunodetection: Cells are incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

-

Analysis: The percentage of BrdU-positive cells is determined by flow cytometry or fluorescence microscopy.

Apoptosis Assays

In Situ End-Labeling (ISEL) of Fragmented DNA [1]

This method detects the DNA fragmentation that is a hallmark of apoptosis.

-

Tissue Preparation: Paraffin-embedded tissue sections from in vivo studies are deparaffinized and rehydrated.

-

Permeabilization: Tissue sections are treated with proteinase K to permeabilize the cells.

-

Labeling: The 3'-hydroxyl ends of fragmented DNA are labeled with biotinylated nucleotides using terminal deoxynucleotidyl transferase (TdT).

-

Detection: The incorporated biotin (B1667282) is detected using an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB), resulting in a colored precipitate in apoptotic cells.

-

Quantification: The apoptotic index is calculated as the percentage of positively stained cells out of the total number of cells in a given area.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising anti-proliferative agent that warrants further investigation. Its selective antagonism of the EP1 receptor provides a targeted approach to inhibiting cancer cell growth and inducing apoptosis. Future research should focus on:

-

In Vitro Efficacy: Determining the IC50 values of this compound for cell proliferation in a panel of human cancer cell lines to better understand its potency and spectrum of activity.

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapeutics and other targeted agents.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.

-

Clinical Translation: Moving forward with well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

This technical guide summarizes the current understanding of this compound's effects on cell proliferation. As research in this area continues, a more complete picture of its therapeutic potential will undoubtedly emerge.

References

- 1. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

ONO-8711: A Technical Guide to its Antagonistic Effect on PGE2-Induced Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ONO-8711, a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). The focus of this document is to elucidate the impact of this compound on PGE2-induced intracellular calcium mobilization, a critical signaling pathway implicated in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1][2][3][4] This guide will detail the quantitative measures of this compound's inhibitory action, provide a comprehensive overview of the experimental protocols used to ascertain these effects, and visualize the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

Prostaglandin E2 is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[5][6][7][8] The EP1 receptor is uniquely coupled to the Gq/11 G-protein.[5][7] Upon activation by PGE2, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration ([Ca2+]i) activates a cascade of downstream signaling events. This compound functions as a competitive antagonist at the EP1 receptor, effectively blocking the binding of PGE2 and thereby inhibiting this entire signaling cascade at its inception.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound in antagonizing PGE2-induced calcium mobilization has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to inhibit the PGE2-induced increase in cytosolic Ca2+ by 50%. The available data for different species are summarized in the table below.

| Species | Receptor | IC50 of this compound (µM) |

| Mouse | EP1 | 0.21 |

| Human | EP1 | 0.05 |

| Rat | EP1 | 0.22 |

Data sourced from publicly available information.

Experimental Protocols

The determination of this compound's impact on PGE2-induced calcium mobilization typically involves intracellular calcium imaging techniques, most commonly utilizing ratiometric fluorescent indicators such as Fura-2 AM.[10][11][12][13][14] The following is a detailed, synthesized protocol representative of the methodologies employed in such studies.

Protocol: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

1. Cell Culture and Preparation:

-

Cells endogenously or recombinantly expressing the EP1 receptor are cultured to 80-90% confluency on glass coverslips or in black-walled, clear-bottomed 96-well plates.

-

The choice of cell line will depend on the specific research question. Examples include primary neuronal cultures, spinal cord slices, or cell lines like HEK293 transfected with the EP1 receptor.[1][15]

2. Loading with Fura-2 AM:

-

The cell culture medium is removed, and the cells are washed with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

-

A loading buffer containing Fura-2 AM (typically 1-5 µM) is prepared in the buffered salt solution. To aid in the solubilization and cellular uptake of the dye, a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) may be included.[10][12]

-

The cells are incubated with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark to allow for the dye to enter the cells and for intracellular esterases to cleave the AM ester group, trapping the active Fura-2 inside.[10][11]

3. Pre-treatment with this compound:

-

Following the loading period, the cells are washed twice with the buffered salt solution to remove extracellular Fura-2 AM.

-

The cells are then incubated with varying concentrations of this compound in the buffered salt solution for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding. A vehicle control (e.g., DMSO) is run in parallel.

4. Stimulation with PGE2 and Data Acquisition:

-

The coverslip or multi-well plate is placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system or a fluorescence plate reader.

-

A baseline fluorescence is recorded for a short period.

-

PGE2 is then added to the cells at a concentration known to elicit a robust calcium response (e.g., in the nanomolar to low micromolar range).

-

The fluorescence intensity is continuously recorded by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-unbound Fura-2), while measuring the emission at ~510 nm.[10][11][12]

5. Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is directly proportional to the intracellular calcium concentration.

-

The peak increase in the F340/F380 ratio following PGE2 stimulation is determined for each concentration of this compound.

-

The percentage of inhibition of the PGE2 response is calculated for each this compound concentration relative to the vehicle control.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is then determined from this curve.

Visualizations

Signaling Pathway of PGE2-Induced Calcium Mobilization

Caption: PGE2-EP1 receptor signaling cascade leading to intracellular calcium release.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for determining the inhibitory effect of this compound.

Logical Relationship of this compound Antagonism

Caption: Logical diagram of this compound's antagonism of the PGE2 pathway.

References

- 1. Role of prostaglandin receptor EP1 in the spinal dorsal horn in carrageenan-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. hellobio.com [hellobio.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 14. moodle2.units.it [moodle2.units.it]

- 15. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure of ONO-8711 {6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid}

An In-depth Examination of 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid

Introduction

ONO-8711 is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Synthesized by Ono Pharmaceutical Co., Ltd., this small molecule has been instrumental in elucidating the physiological and pathological roles of the EP1 receptor.[1][3][4] Its utility has been demonstrated in various preclinical models, particularly in the fields of oncology and pain research.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid, is a complex organic molecule. Its structure features a bicyclo[2.2.2]octane core, which provides a rigid scaffold for the precise orientation of its functional groups.

Chemical Identifiers:

-

IUPAC Name: 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid

-

CAS Number: 216158-34-8[6]

-

Molecular Formula: C₂₂H₃₀ClNO₄S[6]

-

Molecular Weight: 440.00 g/mol [1]

Mechanism of Action: Selective EP1 Receptor Antagonism

This compound functions as a selective antagonist of the EP1 receptor, one of four subtypes of receptors for PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8] By competitively binding to the EP1 receptor, this compound blocks the binding of PGE2, thereby inhibiting this downstream signaling pathway.

Signaling Pathway of PGE2 via the EP1 Receptor

The following diagram illustrates the signaling pathway initiated by PGE2 binding to the EP1 receptor and the point of inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinities (Ki) and inhibitory concentrations (IC50) reported in the literature.

| Binding Affinity (Ki) | |

| Receptor | Value (nM) |

| Human EP1 | 0.6[1][2] |

| Mouse EP1 | 1.7[1][2] |

| Inhibitory Concentration (IC50) for PGE2-induced Ca²⁺ Influx | |

| Species | Value (µM) |

| Human | 0.05[1] |

| Mouse | 0.21[1] |

| Rat | 0.22[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the precise, proprietary synthesis protocol for this compound is not publicly available, this section outlines the general methodologies for key experiments cited in the literature.

In Vivo Studies in Rodent Cancer Models

This compound has been evaluated for its chemopreventive effects in various rodent models of cancer. A general experimental workflow is described below.

Objective: To assess the effect of dietary this compound on carcinogen-induced tumor development.

Animal Model: Female Sprague-Dawley rats or other appropriate rodent models.[3]

Experimental Groups:

-

Vehicle control + Control diet

-

Carcinogen + Control diet

-

Carcinogen + Diet containing 400 ppm this compound

-

Carcinogen + Diet containing 800 ppm this compound[3]

Procedure:

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week.

-

Carcinogen Administration: A chemical carcinogen, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) for breast cancer models or 4-nitroquinoline (B1605747) 1-oxide (4-NQO) for oral cancer models, is administered to induce tumor formation.[3][9] The dosing regimen (e.g., gavage, drinking water) and duration vary depending on the model.[3][9]

-

Dietary Intervention: Following carcinogen treatment, animals are randomized into the experimental diet groups. Diets are provided ad libitum.[3]

-

Monitoring: Animals are monitored regularly for tumor development, body weight, and overall health.

-

Termination and Analysis: At a predetermined endpoint (e.g., 20 weeks), animals are euthanized.[3] Tumors are excised, counted, and measured. Histopathological analysis is performed to confirm the tumor type. Tissues may also be collected for further analysis, such as apoptosis assays (e.g., TUNEL) or gene expression studies (e.g., RT-PCR for EP1 receptor).[10]

Experimental Workflow for In Vivo Cancer Study

In Vitro Assay for PGE2-Induced Calcium Influx

The inhibitory effect of this compound on EP1 receptor signaling is commonly assessed by measuring changes in intracellular calcium concentration following PGE2 stimulation.

Objective: To determine the IC50 value of this compound for the inhibition of PGE2-induced calcium influx.

Cell Line: A cell line endogenously or recombinantly expressing the EP1 receptor (e.g., HEK293 cells transfected with the human EP1 receptor).

General Protocol:

-

Cell Culture: Cells are cultured to an appropriate confluency in a suitable medium.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. This is typically done for 30-60 minutes at 37°C.

-

Incubation with Antagonist: The dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes).

-

Stimulation and Measurement: The cells are placed in a fluorescence plate reader or microscope. A baseline fluorescence reading is taken before the addition of a specific EP1 agonist, typically PGE2. Upon addition of the agonist, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-